molecular formula C17H19F2N5O B2923201 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797330-59-6

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No.: B2923201
CAS No.: 1797330-59-6
M. Wt: 347.37
InChI Key: XNISJZJGPTXBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a chemical compound with the CAS Number 1797330-59-6 . Its molecular formula is C17H19F2N5O, and it has a molecular weight of 347.36 g/mol . The compound features a pyrimidine core, a common heterocyclic structure in medicinal chemistry, and a pyrrolidine substituent. Heterocyclic compounds are of profound significance in pharmaceutical research, with over 85% of all FDA-approved drugs containing a heterocyclic moiety . These structures are prized for their ability to engage in diverse intermolecular interactions with biological targets, such as hydrogen bonding and van der Waals forces . While the specific biological activity and mechanism of action of this compound have not been fully elucidated in the current literature, its molecular architecture suggests potential for use as a building block in organic synthesis or as a starting point for the development of novel pharmacologically active molecules. Researchers can apply this compound in various early-stage discovery efforts. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c1-11-8-13(22-16(21-11)24-6-2-3-7-24)10-20-17(25)23-15-5-4-12(18)9-14(15)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNISJZJGPTXBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This is followed by the introduction of the pyrimidinyl group through a series of reactions, including nucleophilic substitution and subsequent methylation. The final step involves the formation of the urea group through a reaction with an appropriate isocyanate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the difluorophenyl group, leading to the formation of corresponding fluorinated phenols.

  • Reduction: Reduction reactions can be performed on the pyrimidinyl group, resulting in the formation of reduced pyrimidines.

  • Substitution: Substitution reactions are common, especially involving the pyrrolidinyl group, where various nucleophiles can replace the pyrrolidinyl moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorinated phenols

  • Reduction: Reduced pyrimidines

  • Substitution: Various substituted pyrrolidines

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Pyrrolidinyl Scaffolds

The pyrimidine-pyrrolidinyl scaffold is a hallmark of CB1 allosteric modulators. Key analogs include:

Compound Name Key Substituents Biological Activity (CB1 Modulation) Reference
1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea (7d) 4-cyanophenyl, pyrimidin-4-yl KB = 0.8 µM, α = 3.2
1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea (8d) 4-cyanophenyl, pyrimidin-2-yl KB = 1.1 µM, α = 2.9
1-(3-chlorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea 3-chlorophenyl, 4-methyl-pyrimidin-2-yl Not reported (structural analog)
1-(3-fluoro-4-methylphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea 3-fluoro-4-methylphenyl, dimethylpyrimidine Not reported (structural analog)

Key Observations :

  • Substituent Position on Pyrimidine : The pyrimidine ring’s nitrogen orientation (e.g., pyrimidin-4-yl vs. pyrimidin-2-yl) affects cooperativity (α). Compound 7d (pyrimidin-4-yl) shows higher α (3.2) than 8d (pyrimidin-2-yl, α = 2.9) .
  • Aryl Group Influence: Replacing 2,4-difluorophenyl with 4-cyanophenyl (as in 7d/8d) enhances binding affinity (KB < 1 µM) but reduces selectivity for CB1 over other targets .

Urea Derivatives with Heterocyclic Modifications

Other urea-based analogs with divergent scaffolds and biological targets include:

Compound Name Core Structure Biological Target Physical Properties Reference
1-(2,4-difluorophenyl)-3-(5-((5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea (33) Furopyrimidin-thiadiazole Antifungal (CYP51 inhibition) M.p. 150–153°C, 56% yield
1-(4-bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) Thiadiazole-thio-triazole Antifungal M.p. 155–160°C, 70% yield

Key Observations :

  • Scaffold Diversity : Unlike the pyrimidine-pyrrolidinyl core of the target compound, analogs like 33 and 8d incorporate thiadiazole or triazole rings, shifting activity toward antifungal targets .
  • Role of Halogens : The 2,4-difluorophenyl group in both the target compound and 33 enhances lipophilicity and membrane penetration, but antifungal analogs prioritize bulkier substituents (e.g., bromophenyl in 8d ) for target engagement .

Substituent Effects on Pharmacokinetics

Dimethylamino vs. Pyrrolidinyl Groups:

  • Pyrrolidinyl in the target compound likely enhances binding to CB1’s allosteric pocket through hydrophobic interactions and conformational rigidity .

Biological Activity

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles diverse research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a difluorophenyl moiety and a pyrrolidine-substituted pyrimidine structure, which are critical for its biological activity. The molecular formula is C19H22F2N6OC_{19}H_{22}F_{2}N_{6}O, with a molecular weight of 396.41 g/mol.

Research indicates that the compound may function as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that contribute to tumor growth.

Anticancer Activity

Several studies have explored the anticancer potential of similar urea derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 Value (µM)Mechanism
A5495.0Apoptosis induction
HeLa7.5Cell cycle arrest
MCF-76.0Inhibition of migration

Insecticidal Activity

The compound has also been evaluated for insecticidal properties. Preliminary bioassays indicated significant activity against pests such as Mythimna separata and Nephotettix cincticeps. Symptoms observed included discolouration and cessation of feeding, suggesting a neurotoxic mechanism.

Table 2: Insecticidal Activity

Insect SpeciesDosage (mg/kg)Observed Effects
Mythimna separata25Lethal, weight loss
Nephotettix cincticeps500Moderate toxicity

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of similar compounds demonstrated that the presence of the pyrimidine ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the role of the difluorophenyl group in increasing binding affinity to target kinases.

Case Study 2: Insect Resistance Management

Field trials using related urea compounds showed effective control over pest populations while minimizing non-target effects, indicating potential for agricultural applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.